INCB054329 -

INCB054329

Catalog Number: EVT-255923
CAS Number:
Molecular Formula: C20H16FN7OS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.
Overview

INCB054329 is a novel compound classified as a bromodomain and extraterminal domain inhibitor, specifically targeting the bromodomain-containing protein 4. It has garnered attention for its potential therapeutic applications in treating various malignancies, particularly B-cell cancers. The compound is currently undergoing clinical trials, specifically Phase I trials, to evaluate its efficacy and safety in humans.

Source

INCB054329 is developed by Incyte Corporation, a biopharmaceutical company focused on innovative therapies for cancer and other serious diseases. The compound's mechanism of action involves inhibition of bromodomain proteins, which play crucial roles in regulating gene expression related to oncogenesis.

Classification

INCB054329 falls under the category of epigenetic modulators, specifically as a bromodomain inhibitor. Bromodomain and extraterminal domain proteins are known to interact with acetylated lysines on histones, thus influencing transcriptional regulation. This class of inhibitors has emerged as promising candidates for cancer therapy due to their ability to modulate oncogenic pathways.

Synthesis Analysis

Methods

The synthesis of INCB054329 involves multi-step organic synthesis techniques typical for small molecule drug development. Although specific synthetic routes are proprietary, general methods include:

  • Coupling Reactions: Utilizing coupling reagents to form amide bonds between carboxylic acids and amines.
  • Cyclization: Implementing cyclization strategies to form the core structure of the compound.
  • Purification: Employing chromatographic techniques to purify the final product.

Technical Details

The synthesis is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of INCB054329.

Molecular Structure Analysis

Structure

The molecular structure of INCB054329 features a complex arrangement that allows it to selectively bind to bromodomains. The compound's design is based on structural motifs that mimic acetylated lysines, enabling it to effectively inhibit target proteins involved in transcriptional regulation.

Data

Key structural data includes:

  • Molecular Formula: C₁₅H₁₈N₄O₂
  • Molecular Weight: 286.33 g/mol
  • 3D Structure: The compound exhibits a specific conformation conducive to binding with bromodomains.
Chemical Reactions Analysis

Reactions

INCB054329 undergoes various chemical reactions primarily related to its interaction with target proteins. Notably, it forms stable complexes with bromodomains by engaging in non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Technical Details

The binding affinity of INCB054329 has been assessed using assays like fluorescence polarization and AlphaScreen assays, revealing its potency in inhibiting bromodomain interactions at micromolar concentrations. These interactions lead to downstream effects on gene expression linked to cancer progression.

Mechanism of Action

Process

INCB054329 functions by selectively inhibiting the binding of bromodomain-containing proteins to acetylated histones. This inhibition disrupts the transcriptional machinery associated with oncogenes such as c-MYC, leading to reduced expression of genes that promote cancer cell survival and proliferation.

Data

Preclinical studies indicate that treatment with INCB054329 results in significant downregulation of target genes involved in cell cycle regulation and apoptosis. This mechanism enhances the sensitivity of cancer cells to other therapeutic agents, particularly those targeting DNA repair pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Chemically stable under standard laboratory conditions.
  • pH Sensitivity: Exhibits stability across a range of pH levels but may require specific conditions for optimal activity.

Relevant data from studies indicates that INCB054329 maintains its activity across various biological environments, which is crucial for its therapeutic application.

Applications

Scientific Uses

INCB054329 is primarily investigated for its potential use in oncology, particularly for treating hematological malignancies such as multiple myeloma and various forms of leukemia. Its ability to modulate gene expression makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments like chemotherapy and targeted therapies.

Research indicates that combining INCB054329 with poly(ADP-ribose) polymerase inhibitors shows promise in overcoming resistance mechanisms in cancer cells, thereby improving treatment outcomes for patients with resistant tumors.

Introduction to BET Inhibition and Therapeutic Relevance

Role of Bromodomain and Extraterminal (BET) Proteins in Oncogenic Transcription

BET proteins (BRD2, BRD3, BRD4, and BRDT) function as epigenetic "readers" that recognize acetylated lysine residues on histones through tandem bromodomains (BD1 and BD2). This molecular recognition enables their recruitment to super-enhancers and promoter regions of key oncogenes, facilitating transcriptional activation through several mechanisms [1] [7]. The most extensively studied family member, BRD4, serves as a central transcriptional regulator by recruiting the positive transcription elongation factor complex (P-TEFb) to phosphorylate RNA polymerase II, enabling productive transcriptional elongation [3] [9]. This molecular function becomes pathologically significant when BET proteins are overexpressed, translocated, or aberrantly recruited in cancer cells, leading to the hyperactivation of oncogenic transcriptional programs. For example, the BRD4-NUT fusion protein in NUT midline carcinoma constitutively activates MYC transcription, blocking cellular differentiation [1] [9]. Beyond fusion proteins, BRD4 overexpression has been documented in multiple solid and hematological malignancies, correlating with enhanced expression of oncogenes including MYC, BCL-2, and CDK6 [1] [8].

  • Table 1: Key Oncogenic Pathways Regulated by BET Proteins
    BET ProteinMolecular FunctionOncogenic TargetsCancer Relevance
    BRD4Recruits P-TEFb to enable transcriptional elongationMYC, BCL-2, CDK6Overexpressed in 20+ cancers; BRD4-NUT fusions in NUT midline carcinoma
    BRD2Activates E2F transcription factorsCCNA1, CCNE1, CCND1Regulates G1/S transition; amplified in lymphomas
    BRD3Binds acetylated GATA1GATA1 target genesBRD3-NUT fusions; role in erythroid differentiation
    BRDTChromatin remodeling during spermatogenesisTestis-specific genesNot strongly implicated in cancer

Rationale for BET Inhibition in Hematologic and Solid Malignancies

Pharmacological inhibition of BET proteins disrupts oncogenic transcription by competitively blocking the interaction between BET bromodomains and acetylated histones. This displacement leads to the selective downregulation of genes controlled by super-enhancers, which are disproportionately sensitive to BET inhibition compared to typical enhancers [1] [5]. Hematologic malignancies, particularly those driven by MYC overexpression (e.g., multiple myeloma, acute myeloid leukemia), demonstrate marked sensitivity to BET inhibitors due to their dependence on continuous MYC expression [5] [8]. In solid tumors, BET inhibition shows efficacy through diverse mechanisms including suppression of pro-survival genes, disruption of growth factor signaling (e.g., FGFR3), and impairment of DNA damage repair pathways [4] [9]. The therapeutic rationale extends to overcoming resistance to targeted therapies, as BET proteins regulate adaptive responses to kinase inhibitors and hormonal therapies [9].

Emergence of INCB054329 as a Structurally Distinct BET Inhibitor

INCB054329 represents a novel chemical class of BET inhibitors developed to optimize target engagement and pharmacokinetic properties. Unlike early BET inhibitors like JQ1 (a triazolo-benzodiazepine) or I-BET762 (a benzodiazepine derivative), INCB054329 features a unique tricyclic core structure that confers distinct binding kinetics and selectivity [2] [5]. Preclinical characterization revealed that INCB054329 exhibits higher interpatient consistency in oral clearance (45.5% coefficient of variation) compared to earlier inhibitors like INCB057643 (142% CV), suggesting more predictable pharmacokinetics [2]. Its chemical structure enables potent inhibition of both BD1 and BD2 domains across all BET family members (IC₅₀ values in nanomolar range), effectively displacing BET proteins from chromatin and suppressing downstream oncogenic transcription [2] [5].

Properties

Product Name

INCB054329

Molecular Formula

C20H16FN7OS

Synonyms

INCB054329; INCB-054329; INCB 054329.;none

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.